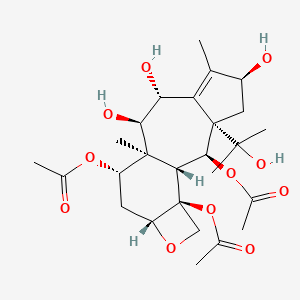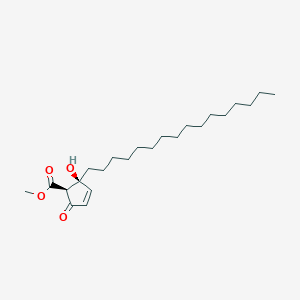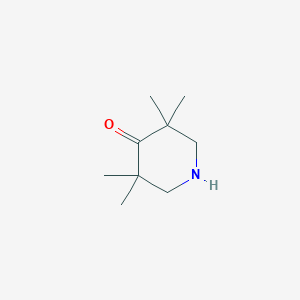
3,3,5,5-Tetramethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-Tetramethylpiperidin-4-one is a sterically hindered amine, commonly known as triacetonamine. It is a derivative of piperidine, characterized by its four methyl groups attached to the piperidine ring. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3,5,5-Tetramethylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of acetone with ammonia in the presence of an acidic catalyst such as calcium chloride. This method typically yields the product in about 20% yield . Another method involves the use of co-catalysts like bromine or iodine combined with acid halides, which can significantly increase the yield to 80-90% .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous hydrogenation processes. For example, the hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one over copper-chromium catalysts supported on alumina has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5,5-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted piperidines
Applications De Recherche Scientifique
3,3,5,5-Tetramethylpiperidin-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3,5,5-Tetramethylpiperidin-4-one involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes or interact with DNA, leading to biological effects such as antimicrobial or anticancer activities . The compound’s steric hindrance and electronic properties play a crucial role in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-one: Another sterically hindered amine with similar applications in stabilizers and biological research.
3,3,5,5-Tetramethylbenzidine: Used as a chromogen reagent in biochemical assays.
Uniqueness
3,3,5,5-Tetramethylpiperidin-4-one is unique due to its specific steric hindrance, which imparts stability and distinct reactivity compared to other piperidine derivatives. This makes it particularly valuable in applications requiring stable and reactive amines.
Propriétés
IUPAC Name |
3,3,5,5-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-10-6-9(3,4)7(8)11/h10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZUVLJYCDURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(C1=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
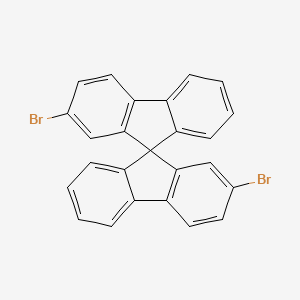
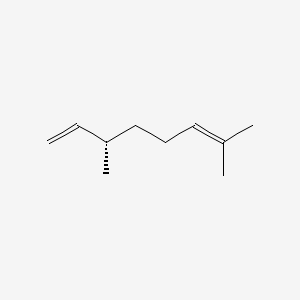

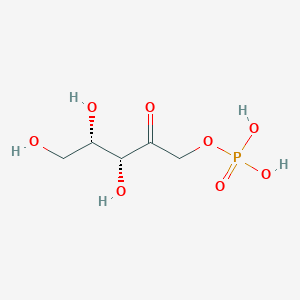

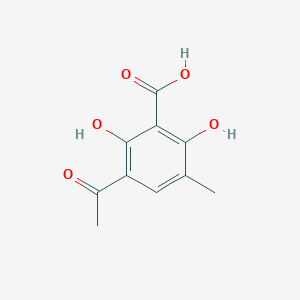
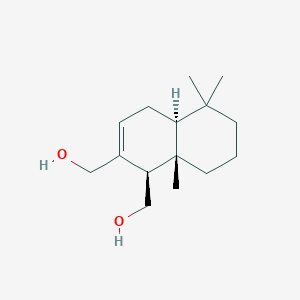
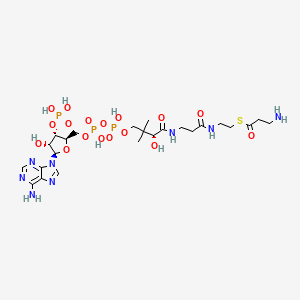
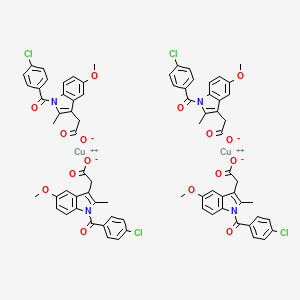
![(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1249607.png)

